molecular formula C22H16N3NaO7S B14478064 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt CAS No. 72829-41-5

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt

Cat. No.: B14478064
CAS No.: 72829-41-5
M. Wt: 489.4 g/mol
InChI Key: XKTMLNDGXXMUDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a unique structure that includes an anthracene core, sulfonic acid group, and various functional groups

Preparation Methods

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of amino groups and other functional groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt include other anthracene derivatives with sulfonic acid groups. These compounds may share similar chemical properties but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

72829-41-5

Molecular Formula

C22H16N3NaO7S

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;1-amino-4-[4-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-5-7-12(8-6-11)25-17(27)10-26)18-19(20)22(29)14-4-2-1-3-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1

InChI Key

XKTMLNDGXXMUDS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.